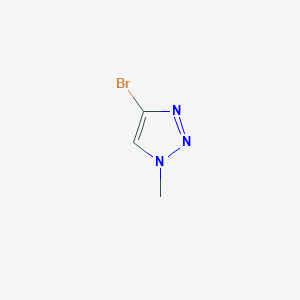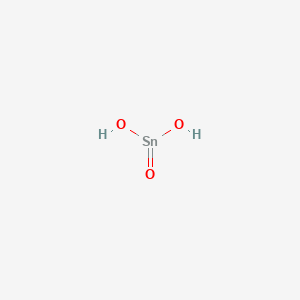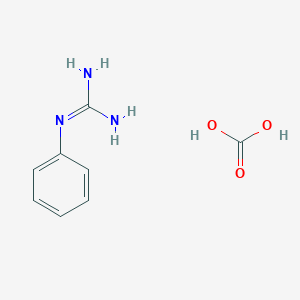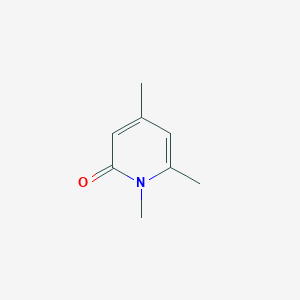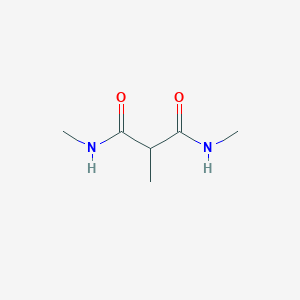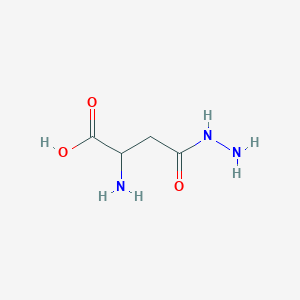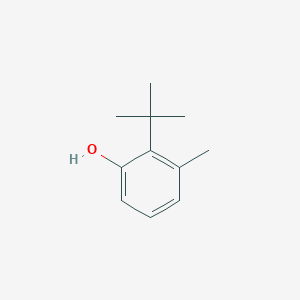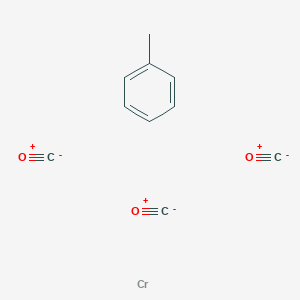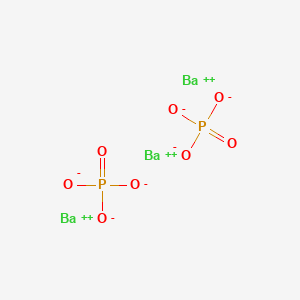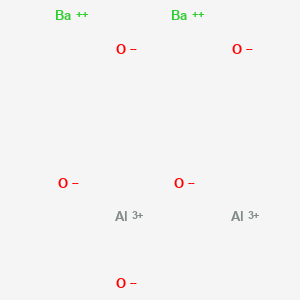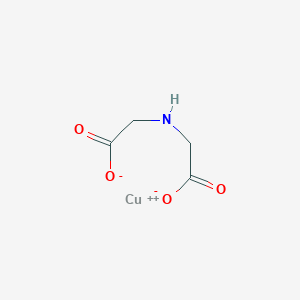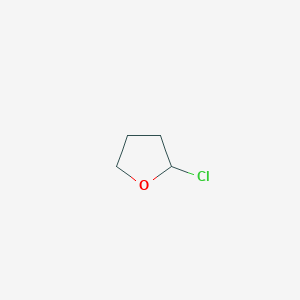![molecular formula C16H11AsClN B082898 12-Chloro-7,12-dihydrobenzo[a]phenarsazine CAS No. 13493-35-1](/img/structure/B82898.png)
12-Chloro-7,12-dihydrobenzo[a]phenarsazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Chloro-7,12-dihydrobenzo[a]phenarsazine, also known as Phenarsazine chloride, is a chemical compound that belongs to the class of organic arsenicals. It is a white, crystalline solid that is soluble in water and organic solvents. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The exact mechanism of action of phenarsazine chloride is not fully understood. However, it is believed to act through the inhibition of enzymes involved in DNA replication and protein synthesis. It may also interfere with the function of cellular membranes, leading to cell death.
Biochemical and Physiological Effects:
12-Chloro-7,12-dihydrobenzo[a]phenarsazine chloride has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth of bacteria and fungi. It has also been shown to have antimalarial activity, and to inhibit the growth of other parasitic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of phenarsazine chloride is its wide range of potential applications in scientific research. It has been shown to have activity against a variety of organisms, making it a potentially useful tool for studying a range of biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on phenarsazine chloride. One area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. It may also be useful in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, in order to optimize its use in scientific research.
Synthesemethoden
12-Chloro-7,12-dihydrobenzo[a]phenarsazine chloride can be synthesized through a number of methods, including the reaction of phenarsine oxide with thionyl chloride, or the reaction of phenarsine oxide with phosphorus oxychloride and hydrogen chloride gas. The resulting compound can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
12-Chloro-7,12-dihydrobenzo[a]phenarsazine chloride has been used in a variety of scientific research applications, particularly in the field of biochemistry and pharmacology. It has been shown to have potential antitumor activity, as well as antibacterial and antifungal properties. It has also been studied for its potential use in the treatment of parasitic infections, such as malaria.
Eigenschaften
CAS-Nummer |
13493-35-1 |
|---|---|
Molekularformel |
C16H11AsClN |
Molekulargewicht |
327.64 g/mol |
IUPAC-Name |
12-chloro-7H-benzo[a]phenarsazinine |
InChI |
InChI=1S/C16H11AsClN/c18-17-13-7-3-4-8-14(13)19-15-10-9-11-5-1-2-6-12(11)16(15)17/h1-10,19H |
InChI-Schlüssel |
WSGPWMHSLVMNRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2[As](C4=CC=CC=C4N3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2[As](C4=CC=CC=C4N3)Cl |
Synonyme |
12-Chloro-7,12-dihydrobenzo[a]phenarsazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





